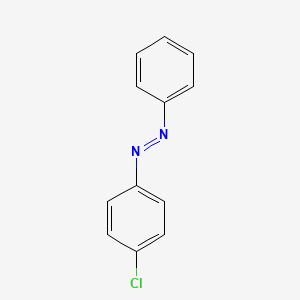

p-Chloroazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFDMENHTAYHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871069 | |

| Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4340-77-6, 6141-95-3 | |

| Record name | Azobenzene, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-chlorophenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of P Chloroazobenzene Systems

Established Synthetic Pathways to p-Chloroazobenzene (B12218258) and Related Chloroazobenzenes

Traditional synthetic routes to this compound primarily involve the transformation of readily available chloro-substituted benzene (B151609) precursors, such as chloronitrobenzenes and chloroanilines, through reduction, oxidation, or coupling reactions.

The reduction of chloronitrobenzenes serves as a significant pathway for the synthesis of chloroazobenzenes. researchgate.net The reaction outcome is highly dependent on the choice of reducing agent and the specific isomer of the chloronitrobenzene used. A common method involves the reduction of p-chloronitrobenzene (p-CNB). nih.gov The process can proceed through several intermediates, including chloronitrosobenzene (CNSB) and chlorophenylhydroxylamine (CPHA). nih.gov The coupling of these intermediates can lead to the formation of dichloroazoxybenzene, which is then further reduced to the target dichloroazobenzene. nih.gov

One effective reducing agent is lithium aluminum hydride (LiAlH₄) in an ether solution, which has been shown to produce high yields (up to 95%) of chloroazobenzenes. researchgate.net However, this method is less suitable for producing chloroazobenzenes from ortho-substituted chloronitrobenzenes due to steric hindrance and potential for dechlorination. researchgate.net

Catalytic hydrogenation is another widely employed technique. jonuns.comrsc.org Various catalysts, including platinum (Pt) and palladium (Pd) based systems, are effective for the selective hydrogenation of p-chloronitrobenzene. jonuns.comrsc.orgrsc.org For instance, zirconium/zeolite supported platinum catalysts (Pt/ZrO₂/ZSM-5 and Pt/ZrO₂/MCM-22) have demonstrated superior performance in the selective hydrogenation of p-CNB. rsc.org The reaction can be steered to produce p-chloroaniline (p-CAN) as the main product, but under certain conditions, the intermediate p-chlorophenylhydroxylamine can accumulate. google.com The formation of the azo compound occurs alongside the primary reduction product. nih.gov

| Precursor | Reducing Agent/Catalyst | Key Intermediates | Product | Reference |

| p-Chloronitrobenzene | LiAlH₄ | - | 4,4'-Dichloroazobenzene | researchgate.net |

| p-Chloronitrobenzene | Catalytic Hydrogenation (e.g., Pt/ZrO₂/ZSM-5) | p-Chlorophenylhydroxylamine | 4,4'-Dichloroazobenzene / p-Chloroaniline | nih.govrsc.orggoogle.com |

| p-Chloronitrobenzene | n-Fe/Ni | p-Chloroaniline, Aniline (B41778) | Aniline (via dechlorination) | mdpi.com |

The oxidation of chloroanilines provides an alternative route to symmetrical chloroazobenzenes. This method involves the oxidative coupling of two molecules of a chloroaniline derivative. Various oxidizing agents have been utilized for this transformation. For example, manganese dioxide (MnO₂) has been used to oxidize halogenoanilines, with p-substituted isomers being particularly reactive. researchgate.net

Enzymatic oxidation is also a viable method. Peroxidases, such as chloroperoxidase and horseradish peroxidase, can catalyze the oxidation of chloroanilines. researchgate.netnih.gov The incubation of 4-chloroaniline (B138754) with chloroperoxidase and hydrogen peroxide (H₂O₂) leads to the formation of 4-chloronitrosobenzene, a key intermediate that can subsequently form the azo compound. nih.gov A study on the transformation of chloroanilines in soil suggested a peroxidatic mechanism for the formation of the corresponding azobenzenes. nih.gov

| Precursor | Oxidizing Agent/Catalyst | pH / Conditions | Product | Reference |

| Chloroanilines | Manganese Dioxide (MnO₂) | - | Chloroazobenzenes | researchgate.net |

| p-Chloroaniline | Horseradish Peroxidase / H₂O₂ | Acetate buffer (pH 4.6) | 4,4'-Dichloroazobenzene | researchgate.net |

| 4-Chloroaniline | Chloroperoxidase / H₂O₂ | pH Optimum 4.4 | 4-Chloronitrosobenzene | nih.gov |

| Chloroanilines | Soil Peroxidase | Soil environment | Dichloro- and Tetrachloroazobenzenes | nih.gov |

Azo-coupling is a cornerstone of azobenzene (B91143) synthesis, involving a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. researchgate.net To synthesize an unsymmetrical this compound, p-chloroaniline can be diazotized and then coupled with a suitable aromatic partner.

The diazotization step involves treating the primary amine, such as p-chloroaniline, with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). researchgate.netrsc.org This reaction converts the amino group into a diazonium salt. slideshare.net The resulting p-chlorobenzenediazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, in an electrophilic aromatic substitution reaction to form the azo bridge (-N=N-). researchgate.netresearchgate.net

For example, the diazotization of p-chloroaniline and subsequent coupling with another aromatic moiety is a standard procedure for creating azo dyes. ijirset.comtardigrade.in Green chemistry approaches have been developed, using deep eutectic solvents (DES) in ethanol (B145695) to facilitate the reaction at room temperature, which can stabilize the diazonium salt. rsc.org

| Amine Component | Diazotization Reagents | Coupling Component | Key Features | Reference |

| p-Chloroaniline | NaNO₂ / HCl | Electron-rich arene | Standard method, requires 0-5 °C | researchgate.nettardigrade.in |

| 4-Chloroaniline | Nitrogen Oxides (NO/NO₂) | - | Forms diazonium salt from gaseous reagents | acs.org |

| 2-Chloroaniline | NaNO₂ / Deep Eutectic Solvent | Acetoacetanilide | Green, one-pot synthesis at room temperature | rsc.orgrsc.org |

Advanced Synthetic Strategies for Substituted Azobenzene Derivatives

Modern synthetic chemistry offers sophisticated tools for the precise functionalization of the azobenzene scaffold, enabling the creation of complex molecules with tailored properties. These methods often provide regioselectivity that is difficult to achieve with classical approaches.

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.org In the context of azobenzenes, the azo group itself can act as a directing metalating group (DMG), guiding a strong base to deprotonate the C-H bond at the ortho position. semanticscholar.orguwindsor.ca However, common organolithium bases like n-BuLi can reduce the N=N double bond. nih.govacs.org To circumvent this, more sterically hindered bases such as lithium tetramethylpiperidide (LTMP) are used, which favor deprotonation over nucleophilic attack on the azo group, especially when another directing group (e.g., OMe, F) is present on one of the rings. nih.govacs.org

Once the ortho-lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents. A notable application of this method is the synthesis of sterically hindered, red-shifted azobenzenes. nih.gov This involves the ortho-lithiation of an aromatic substrate, which is then coupled with an aryldiazonium salt to form tetra-ortho-substituted azobenzenes, a class of compounds difficult to access through other means. nih.gov

| Substrate | Base | Key Feature | Application | Reference |

| Azobenzene with DMG (e.g., OMe, F) | LTMP | Avoids reduction of azo bond | Access to new substituted azobenzenes | nih.govacs.org |

| Aromatic Substrate | n-BuLi / s-BuLi | Lithiation of substrate ring | Synthesis of red-shifted azobenzenes via coupling with diazonium salts | nih.gov |

| General Aromatic with DMG | Alkyllithium | Regioselective ortho-substitution | General synthesis of ortho-disubstituted aromatics | semanticscholar.org |

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the direct functionalization of unreactive C-H bonds. youtube.com For azobenzenes, the azo group serves as an excellent directing group for ortho-C-H activation. Palladium (Pd) catalysis is particularly prominent in this area. nih.govresearchgate.net

The direct halogenation of azobenzenes can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source in the presence of a palladium catalyst, such as palladium(II) acetate. nih.govresearchgate.net These reactions exhibit high regioselectivity for the ortho position. researchgate.net For unsymmetrical azobenzenes, the C-H bond on the more electron-rich aryl ring is preferentially halogenated. researchgate.net

Interestingly, for para-halogenated azobenzenes like this compound, the presence of the Pd(II) catalyst is required for further halogenation to occur. nih.govbeilstein-journals.orgbeilstein-journals.org Mechanochemical methods, using ball milling, have also been successfully applied for the halogenation of azobenzenes, offering a green and solvent-free alternative to conventional solution-based protocols. nih.govbeilstein-journals.org The reaction proceeds through a cyclopalladated intermediate formed by the activation of the ortho-C-H bond. beilstein-journals.org

| Substrate | Catalyst | Halogen Source | Key Feature | Reference |

| Symmetrical Azobenzenes | Pd(OAc)₂ / TsOH | N-Bromosuccinimide (NBS) | Highly regioselective ortho-monobromination | researchgate.net |

| Unsymmetrical Azobenzenes | Pd(OAc)₂ / TsOH | N-Iodosuccinimide (NIS) | Halogenation on the electron-richer ring | researchgate.net |

| 4,4'-Functionalized Azobenzenes | Pd(II) catalyst (optional) | N-Halosuccinimides (NXS) | Mechanochemical (ball milling) synthesis; strong electron-donating groups may not require catalyst | nih.govbeilstein-journals.orgbeilstein-journals.org |

Exhaustive Catalytic Ortho-Alkoxylation

A significant advancement in the functionalization of azobenzene systems is the development of a method for the catalytic, exhaustive ortho-alkoxylation of azobenzene photoswitches. chemrxiv.orgnih.gov This technique allows for the late-stage diversification of these compounds, introducing functional handles that can significantly alter their properties. chemrxiv.orgchemrxiv.org The process is particularly valuable for enhancing photoswitch characteristics, such as achieving more complete photoisomerizations and red-shifting the photoresponse by over 100 nm. chemrxiv.orgnih.gov

The methodology facilitates the introduction of various alkoxy groups, which can be used to rationally tune properties like lipophilicity, prepare isotopic tracers for metabolic studies, and even confer full water solubility without the need for ionic charges. nih.govchemrxiv.org For instance, per-alkoxylation with OMe, OEt, and OPr groups on mono-, di-, and tri-alkoxy substrates has been shown to proceed with respectable yields, averaging around 55% per substitution. chemrxiv.org

The reaction conditions and the nature of the alcohol play a crucial role in the success of the alkoxylation. While primary alcohols show good scope, tertiary alcohols like tBuOH may result in no conversion, likely due to steric hindrance. researchgate.net The choice of substituents on the azobenzene core also influences the properties of the resulting products. Electron-poor azobenzenes, for example, tend to show a higher population of the Z isomer at the photostationary state after illumination with red light (650 nm). acs.org

The following table summarizes the results of per-ortho-alkoxylations on a variety of azobenzene substrates, highlighting the introduced residues and the isolated yields.

| Starting Material Substituents | Introduced Residues | Product | Isolated Yield (%) |

|---|---|---|---|

| - | (OMe)4 | 3a | 60 |

| p,p'-(CF3)2 | (OMe)4 | 3b | 52 |

| p,p'-F2 | (OMe)4 | 3c | 55 |

| p,p'-Cl2 | (OMe)4 | 3d | 58 |

| p,p'-Br2 | (OMe)4 | 3e | 55 |

| p-NO2 | (OMe)2 | 3f | 62 |

| o,o,p,p'-F4 | (OMe)2 | 3g | 48 |

| o,o'-(OMe)2 | (OMe)2 | 3h | 65 |

| o,o'-(OMe)2-p,p'-(CF3)2 | (OMe)2 | 3i | 50 |

| o,o',o'',o'''-(OMe)3 | OMe | 3j | 70 |

Data sourced from ChemRxiv. chemrxiv.org

Purification and Isolation Techniques for this compound Derivatives

The purification and isolation of this compound derivatives are critical steps to ensure the purity of the synthesized compounds for subsequent applications. The specific techniques employed often depend on the nature of the derivative and the impurities present.

Following synthesis, the desired products are typically obtained in isolated yields, which are determined after purification. acs.org A common and powerful technique for both purification and analysis is High-Performance Liquid Chromatography (HPLC). acs.org HPLC is particularly useful for separating closely related compounds and for determining the ratio of isomers, such as the E and Z isomers of azobenzene derivatives, at the photostationary state. acs.org The detection is often carried out at an isosbestic point, around 450 nm, where the different isomers have the same molar absorptivity. acs.org

For instance, in the synthesis of tetra-ortho-methoxylated azobenzenes, all reported yields are for the isolated products, implying that a purification step was performed. acs.org The characterization of these compounds, including the determination of E:Z isomer ratios, was achieved using HPLC. acs.org

In the context of exhaustive alkoxylation, tetra-alkoxylation with propylene (B89431) glycol has been shown to produce water-soluble tetrols with good isolated yields of 45% per substitution. chemrxiv.org This indicates that purification methods are effective in isolating these more complex, water-soluble derivatives from the reaction mixture.

| Compound | Substituents | Overall Yield (%) |

|---|---|---|

| 3a | - | 99 |

| 3b | p,p'-(CF3)2 | 65 |

| 3m | p,p'-(CO2Me)2 | 69 |

| 3i | p-CH2CO2H | 85 |

| 3j | p-CH2CO2Et | 93 |

| 3k | p-CH(Me)CO2H | 88 |

| 3l | p-CH(Me)CO2Et | 92 |

| 3n | p-NHCOCF3 | 75 |

| 3o | p-CH2NHCOCF3 | 60 |

| 3p | p-CH(Me)NHCOCF3 | 55 |

Data sourced from The Journal of Organic Chemistry. acs.org

Photophysical Phenomena and Photoisomerization Mechanisms in P Chloroazobenzene

Fundamental Photoisomerization Processes (trans-cis and cis-trans)

Azobenzene (B91143) and its derivatives, including p-chloroazobenzene (B12218258), are characterized by their ability to isomerize between two distinct geometric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. rsc.orgresearchgate.net This reversible process is typically initiated by light, which drives the conversion from the trans to the cis form. rsc.org The reverse reaction, from cis back to trans, can be triggered either by light of a different wavelength or by thermal relaxation in the absence of light. rsc.orgresearchgate.net The trans isomer is generally more stable than the cis isomer by approximately 40–60 kJ/mol. nsf.govnih.gov

Isomerization Mechanisms (Rotation vs. Inversion)

Two primary mechanisms have been proposed to describe the pathway of azobenzene photoisomerization: rotation and inversion. nih.govresearchgate.net

The rotation mechanism involves the twisting of the molecule around the central nitrogen-nitrogen double bond (N=N). researchgate.net This process requires the breaking of the π-bond, allowing for free rotation to occur. nih.gov The C-N=N-C dihedral angle changes significantly, while the C-N-N bond angles remain relatively constant. researchgate.net

The inversion mechanism , on the other hand, proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp. nih.gov This results in a "side-stepping" motion of one of the phenyl rings relative to the other.

The operative mechanism can be influenced by factors such as the substitution pattern on the azobenzene core and the surrounding environment. researchgate.net For some azobenzene derivatives, experimental and theoretical studies have provided evidence supporting one mechanism over the other. For instance, in certain contexts, the inversion pathway has been identified as the preferred route for thermal cis-to-trans isomerization in the ground state. acs.org Conversely, studies on rotationally restricted azobenzene analogs have provided insights into the role of rotational motion in the photoisomerization process. nih.gov

Influence of Substituents on Photoisomerization Kinetics and Efficiency

The introduction of substituents onto the azobenzene scaffold can profoundly impact the kinetics and efficiency of photoisomerization. rsc.org The nature and position of these substituents can alter the electronic properties of the molecule, thereby influencing the energy landscape of the ground and excited states. researchgate.netnih.gov

For instance, the presence of an electron-withdrawing group like the chloro substituent in this compound can affect the rate of isomerization. Studies on various substituted azobenzenes have shown that both electron-donating and electron-withdrawing groups can modify the isomerization barrier. acs.org Specifically, electron-withdrawing substituents have been found to decrease the isomerization barrier along the inversion pathway in the ground state. acs.org

The solvent environment also plays a crucial role in the isomerization kinetics. researchgate.netresearchgate.net The polarity and viscosity of the solvent can influence the stability of the transition state and, consequently, the rate of isomerization. researchgate.net For example, the kinetics of cis-trans isomerization of azobenzene have been shown to be sensitive to the internal pressure of the solvent. researchgate.net

Photostationary States and Quantum Yields

Under continuous irradiation at a specific wavelength, a photoisomerizable system like this compound will eventually reach a photostationary state (PSS) . nsf.govnih.gov The PSS is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. researchgate.net The composition of the PSS, i.e., the relative concentrations of the trans and cis isomers, is dependent on the excitation wavelength, the molar absorption coefficients of both isomers at that wavelength, and the quantum yields of the forward and reverse isomerization processes. researchgate.net

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., trans-to-cis isomerization) divided by the number of photons absorbed by the reactant. The quantum yields for both the trans→cis (ΦT→C) and cis→trans (ΦC→T) isomerizations are key parameters in determining the PSS. pku.edu.cn It has been observed for azobenzene that the quantum yield can be dependent on the excitation wavelength, sometimes violating Kasha's rule. researchgate.net For example, excitation into the S₁ state can lead to a higher isomerization quantum yield than excitation into the S₂ state. researchgate.net Redeterminations of azobenzene's photoisomerization quantum yields in methanol (B129727) have shown results that differ from previously published values, particularly in the region of the n→π* absorption band. rsc.org

Wavelength-Responsive Photochemistry of this compound and Analogs

The photochemical behavior of this compound and related compounds is intrinsically linked to their electronic absorption spectra. The ability to selectively excite different electronic transitions with light of specific wavelengths allows for control over the isomerization process.

Absorption Band Characteristics (n→π* and π→π* transitions)

The electronic absorption spectrum of azobenzenes, including this compound, is typically characterized by two main absorption bands in the ultraviolet-visible (UV-Vis) region. mdpi.comresearchgate.net These bands correspond to two distinct types of electronic transitions:

π→π transition:* This is a high-intensity absorption band, typically located in the UV region (around 320-350 nm for the trans isomer of azobenzene). mdpi.comresearchgate.net It arises from the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. mdpi.comlibretexts.org This transition is symmetry-allowed and therefore has a high molar absorptivity. researchgate.net

n→π transition:* This is a lower-intensity absorption band that appears at longer wavelengths, in the visible region (around 440-450 nm for the trans isomer of azobenzene). mdpi.commdpi.com It corresponds to the promotion of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atoms, to an antibonding π* orbital. mdpi.comlibretexts.org This transition is symmetry-forbidden, resulting in a much lower molar absorptivity compared to the π→π* transition. researchgate.netresearchgate.net

The cis isomer also exhibits π→π* and n→π* transitions, but their absorption bands are often shifted and have different intensities compared to the trans isomer. researchgate.net The separation of the absorption bands of the two isomers is crucial for achieving selective photoisomerization and a high population of the desired isomer in the photostationary state. researchgate.net

| Transition | Typical Wavelength Range (trans-azobenzene) | Molar Absorptivity | Solvent Effects |

| π→π | ~320-350 nm | High (~10,000 M⁻¹cm⁻¹) | Red-shift with increasing solvent polarity |

| n→π | ~440-450 nm | Low (<2000 M⁻¹cm⁻¹) | Blue-shift with increasing solvent polarity |

Data based on general characteristics of azobenzene derivatives. libretexts.org

Red-Shifted Azobenzenes for Specific Photophysical Applications

A significant area of research in the field of azobenzene chemistry is the development of derivatives with red-shifted absorption bands. acs.orgacs.org Shifting the absorption, particularly the n→π* transition, to longer wavelengths (i.e., into the red or even near-infrared region of the spectrum) is highly desirable for applications in biological systems and materials science. acs.orgresearchgate.netchemrxiv.org This is because longer wavelength light has better tissue penetration and is less damaging to biological samples.

Several strategies have been employed to achieve this red-shift. One common approach is the introduction of electron-donating or "push-pull" substituents at the para positions of the azobenzene core. acs.orgacs.org This can delocalize the chromophore and lower the energy of the electronic transitions. acs.org For example, push-pull substituents can lead to a red-shift of the π→π* absorption band. acs.org

Another effective strategy involves substitution at the ortho positions. Introducing substituents at all four ortho positions can lead to significant red-shifts in the n→π* band of the trans isomer, separating it from the corresponding cis transition. acs.org This allows for selective trans-to-cis isomerization using lower energy light, such as green or red light. acs.org For instance, tetra-ortho-chloro-azobenzenes have emerged as a class of visible-light-responsive photoswitches. researchgate.net The development of these red-shifted azobenzenes opens up new possibilities for creating advanced photoresponsive materials and tools for photopharmacology. acs.orgchemrxiv.orgnih.gov

Photochemical Side Reactions and Photodegradation Pathways

While the reversible trans-cis photoisomerization is the primary photochemical process for this compound, prolonged or high-energy irradiation can lead to irreversible photochemical side reactions and photodegradation. These processes compete with photoisomerization and can result in the formation of various photoproducts, leading to the eventual decomposition of the molecule. The specific pathways and products of these reactions are influenced by factors such as the solvent, the presence of oxygen, and the wavelength of irradiation.

Detailed studies specifically outlining the photodegradation pathways of this compound are limited. However, insights can be drawn from the known photochemical behavior of the parent azobenzene molecule and other substituted derivatives. The primary modes of photodegradation for azobenzenes can be categorized into photoreduction and photooxidation reactions, as well as other photo-induced side reactions.

Photoreduction Pathways

In the presence of hydrogen-donating solvents, such as alcohols or hydrocarbons, azobenzenes can undergo photoreduction upon UV irradiation. This process typically involves the hydrogen abstraction from the solvent by the excited-state azobenzene molecule. For this compound, the proposed photoreduction pathway would likely mirror that of azobenzene, leading to the formation of a hydrazobenzene (B1673438) derivative.

The initial step is the photo-induced reduction of the azo (-N=N-) group to a hydrazo (-NH-NH-) group, yielding 1-(4-chlorophenyl)-2-phenylhydrazine. This intermediate is unstable and can undergo further reactions. For instance, it can be cleaved at the N-N bond to produce aniline (B41778) and p-chloroaniline.

Photooxidation Pathways

In the presence of molecular oxygen, photo-induced oxidation can become a significant degradation pathway. The excited-state this compound can act as a photosensitizer, leading to the formation of singlet oxygen. This highly reactive species can then attack the this compound molecule itself or other surrounding molecules.

The azo group is susceptible to oxidation, which can lead to the formation of azoxybenzene (B3421426) derivatives. For this compound, this would result in the formation of 4-chloroazoxybenzene. Further oxidation can lead to the cleavage of the aromatic rings and the formation of smaller, oxygenated organic molecules.

Other Photochemical Side Reactions

Beyond photoreduction and photooxidation, other photochemical side reactions can contribute to the degradation of this compound. One notable reaction observed for trans-azobenzene is a photo-induced reaction with acid chlorides. For example, irradiation of trans-azobenzene in acetyl chloride leads to the formation of N,N'-diacetyl-4-chlorohydrazobenzene. Subsequent hydrolysis and oxidation of this product yield 4-chloroazobenzene and a minor amount of 2-chloroazobenzene. This suggests that photochlorination of the phenyl rings can occur as a side reaction. While this compound already possesses a chlorine atom, further photo-induced reactions with chlorinated solvents or reagents could potentially lead to the formation of polychlorinated azobenzene species.

The relative importance of these different degradation pathways is highly dependent on the specific experimental conditions. In inert solvents and in the absence of oxygen, photoreduction might be the dominant degradation route. Conversely, in aerated solutions, photooxidation is likely to be a more significant process. The quantum yields for these degradation processes are generally much lower than those for photoisomerization, indicating that they are less efficient processes. However, over extended periods of irradiation, these side reactions can lead to a substantial loss of the parent this compound molecule.

Computational Chemistry Approaches to P Chloroazobenzene Systems

Quantum Chemical Methods for Electronic Structure and Photophysical Properties

Quantum chemical methods are instrumental in understanding the electronic transitions that govern the photochromic behavior of p-chloroazobenzene (B12218258). These methods allow for the calculation of ground and excited state properties, providing a theoretical foundation for interpreting experimental spectra and predicting photophysical behavior.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used methods for investigating the electronic structure and photophysical properties of azobenzene (B91143) derivatives due to their favorable balance of computational cost and accuracy. acs.orgresearchgate.net DFT is employed to optimize the ground-state geometries of the trans (E) and cis (Z) isomers of this compound, while TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) of the characteristic n → π* and π → π* electronic transitions. acs.orgnih.gov

Table 1: Calculated Vertical Excitation Energies (λmax in nm) for the n → π and π → π Transitions of Azobenzene and Di-para-chloro-azobenzene using TD-PBE0/def2-TZVP.** nih.gov

| Compound | Isomer | n → π* (S0 → S1) | π → π* (S0 → S2) |

| Azobenzene | trans | 506.7 | 319.4 |

| cis | 433.0 | 277.9 | |

| Di-para-chloro-azobenzene | trans | 507.0 | 332.9 |

| cis | 434.9 | 290.7 |

These calculations are crucial for understanding how substituents like chlorine modify the electronic landscape of the azobenzene core, which in turn affects its photoswitching properties. The choice of functional and basis set, such as PBE0 with a def2-TZVP basis set, has been shown to provide a good correlation with experimental results for azobenzene-based photoswitches. acs.org

For a more accurate description of the electronic states and their interactions, particularly in regions of the potential energy surface where electronic states are close in energy (like conical intersections), more sophisticated ab initio methods are employed. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are powerful tools for studying the photochemistry of azobenzenes. nih.gov

These methods provide a more detailed picture of the potential energy surfaces of the excited states and are essential for understanding the non-adiabatic transitions that govern the isomerization quantum yields. nih.gov For azobenzene, CASPT2 calculations have been instrumental in elucidating the decay pathways from the initially excited S2(ππ) state to the S1(nπ) state and subsequently to the ground state, leading to either the trans or cis isomer. nih.gov While computationally demanding, these methods offer a higher level of theory and are crucial for benchmarking the results obtained from more cost-effective methods like TD-DFT.

Molecular Dynamics Simulations for Conformational Dynamics and Spectroscopic Predictions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound in different environments, such as in solution. researchgate.net By simulating the temporal evolution of the system at an atomic level, MD can provide insights into the flexibility of the molecule, the distribution of different conformers, and the influence of the solvent on its structure and dynamics.

For azobenzene derivatives, MD simulations can be used to sample a wide range of conformations, which can then be used as starting points for quantum mechanical calculations of spectroscopic properties. nih.gov This approach allows for the simulation of absorption band shapes, which arise from the distribution of different molecular geometries at a given temperature. nih.gov The combination of MD simulations with quantum chemical calculations provides a more realistic picture of the spectroscopic properties of this compound in its environment.

Furthermore, MD simulations can be used to study the free energy landscape of the isomerization process, providing information on the relative stability of the cis and trans isomers and the energy barriers separating them. researchgate.netresearchgate.netnih.govnih.gov This is particularly important for understanding the thermal back-isomerization from the metastable cis state to the more stable trans state.

Mechanistic Investigations of Photochemical Reactions Using Computational Tools

Computational chemistry is essential for elucidating the detailed mechanisms of the photochemical reactions of this compound, namely the trans-to-cis and cis-to-trans isomerization. Two primary mechanisms are considered for the isomerization of azobenzene: rotation around the N=N double bond and inversion at one of the nitrogen atoms. rsc.org

Quantum chemical calculations can be used to map the potential energy surfaces of the ground and excited states along the isomerization coordinates (e.g., the CNNC dihedral angle for rotation and the NNC bond angle for inversion). ed.ac.ukrug.nl These calculations help to identify the minimum energy paths and the transition states for both the photochemical and thermal isomerization processes. For the thermal cis-to-trans isomerization of azobenzene derivatives, DFT calculations using functionals like B3LYP have been employed to locate the transition states and calculate the activation energies. rsc.orged.ac.uk

Studies on substituted azobenzenes have shown that the preferred isomerization pathway can be influenced by the nature and position of the substituents. rsc.org For this compound, it is expected that the general mechanisms of rotation and inversion are operative, and computational studies can quantify the energy barriers for each pathway, thus predicting the dominant mechanism.

Computational Design and Predictive Modeling of Novel Azobenzene Photoswitches

The insights gained from computational studies on this compound and other derivatives can be leveraged for the rational design of novel azobenzene-based photoswitches with tailored properties. nih.gov By understanding the structure-property relationships, computational models can be used to predict the photophysical characteristics of yet-to-be-synthesized molecules.

Quantitative Structure-Property Relationship (QSPR) models are a promising approach in this regard. nih.govnih.govmdpi.com These models use molecular descriptors derived from the chemical structure to predict properties such as the absorption wavelength (λmax) and the thermal half-life of the cis isomer. nih.gov Machine learning techniques are increasingly being used to develop robust QSPR models for azobenzene photoswitches, trained on large datasets of experimental or computationally generated data. nih.govresearchgate.net

For example, a machine learning model could be trained on a dataset of azobenzene derivatives, including this compound, to predict their λmax based on structural features. nih.gov Such predictive models can accelerate the discovery of new photoswitches with desired characteristics, such as absorption in the visible or near-infrared region, for applications in biology and materials science. nih.gov

Spectroscopic Characterization Techniques for P Chloroazobenzene and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the photoisomerization of p-chloroazobenzene (B12218258) between its trans and cis forms. The two isomers exhibit distinct absorption spectra due to differences in their electronic structures. The thermodynamically more stable trans-p-chloroazobenzene typically displays two characteristic absorption bands: an intense band in the ultraviolet region and a much weaker band in the visible region. The cis isomer, being non-planar, shows different absorption characteristics.

The high-energy, intense absorption band corresponds to the π→π* electronic transition, primarily involving the conjugated π-system of the aromatic rings and the azo bridge. For trans isomers of similar azobenzene (B91143) derivatives, this band is typically observed around 350-360 nm. actachemicamalaysia.com The second, low-intensity band is attributed to the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. This transition is formally forbidden by symmetry rules in the planar trans isomer, resulting in a weak absorption, often seen as a shoulder in the visible region around 450 nm. actachemicamalaysia.com

Upon irradiation with UV light (typically around 365 nm), the trans isomer undergoes isomerization to the cis form. This transformation is readily monitored by UV-Vis spectroscopy. The intense π→π* band of the trans isomer decreases significantly, while the n→π* band gains intensity and becomes more prominent for the cis isomer. researchgate.net This is because the n→π* transition is symmetry-allowed in the non-planar cis configuration. The reverse isomerization from cis to trans can be induced by irradiation with visible light (e.g., around 436 nm) or by thermal relaxation in the dark. researchgate.net The presence of sharp isosbestic points, where the molar absorptivity of the two isomers is equal, during these spectral changes indicates a clean conversion between the two forms without significant side reactions. researchgate.net

The specific absorption maxima (λmax) are influenced by the solvent and the electronic nature of the substituents. For a closely related compound, 4-(4-chlorophenyl)diazenyl)phenol, the π→π* transition is observed at 356 nm and the n→π* transition at 448 nm, providing a good approximation for this compound. actachemicamalaysia.com

| Isomer | Transition | Typical λmax (nm) | Characteristics |

|---|---|---|---|

| trans-p-Chloroazobenzene | π→π | ~356 | High intensity, strong absorption |

| trans-p-Chloroazobenzene | n→π | ~448 | Low intensity, weak absorption (symmetry forbidden) |

| cis-p-Chloroazobenzene | π→π | Hypsochromically shifted (shorter wavelength) | Decreased intensity compared to trans isomer |

| cis-p-Chloroazobenzene | n→π | ~450 | Increased intensity (symmetry allowed) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and for quantifying the ratio of its trans and cis isomers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings exhibit distinct chemical shifts. For the trans isomer, the protons on the unsubstituted phenyl ring and the chloro-substituted phenyl ring will appear as complex multiplets in the aromatic region (typically 7.0-8.0 ppm). A key diagnostic feature for distinguishing between isomers is the chemical shift of the protons ortho to the azo group (-N=N-). In the planar trans isomer, these protons are deshielded. However, upon isomerization to the non-planar cis form, one of the phenyl rings is forced to lie out of the plane, causing the ortho protons of that ring to be positioned in the shielding cone of the other ring's π-system. This results in a significant upfield shift (to a lower ppm value) for these ortho protons, a phenomenon that is consistently observed across azobenzene derivatives. rsc.org This upfield shift can be as large as 0.9-1.2 ppm, providing a clear marker for the presence and quantification of the cis isomer. rsc.org

In ¹³C NMR spectroscopy, the carbon atoms of the two aromatic rings also show distinct signals. The carbon atom attached to the chlorine (C-Cl) is expected to resonate around 136 ppm, while the carbons attached to the azo group (C-N) are typically found further downfield, around 147-151 ppm, as seen in analogous compounds. actachemicamalaysia.com The chemical shifts of the aromatic carbons change upon isomerization, with the ortho and para carbons experiencing noticeable shifts due to the altered geometry and electronic distribution in the cis isomer.

The ratio of trans to cis isomers in a sample, particularly after reaching a photostationary state (PSS) under irradiation, can be accurately determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. arxiv.org For example, comparing the integral of a well-resolved ortho-proton signal of the cis isomer to that of the corresponding signal for the trans isomer allows for precise quantification.

| Nucleus | Isomer | Position | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|---|

| ¹H | trans | Aromatic Protons | ~7.4 - 7.9 | Complex multiplets. |

| ¹H | cis | Ortho Protons (one ring) | ~6.5 - 6.9 | Significant upfield shift compared to trans isomer. rsc.org |

| ¹³C | trans | C-Cl | ~136 | Based on similar structures. actachemicamalaysia.com |

| ¹³C | trans | C-N | ~147 - 151 | Carbons attached to the azo bridge. actachemicamalaysia.com |

| ¹³C | trans | Aromatic Carbons | ~123 - 130 | - |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and behavior of this compound in its crystalline form.

For substituted azobenzenes, such as azobenzene-4,4'-dicarbonyl chloride which crystallizes in the triclinic P-1 space group, the core azo structure remains planar. researchgate.net The introduction of the chloro-substituent at the para position is not expected to induce significant steric hindrance that would force the molecule out of planarity. Therefore, trans-p-chloroazobenzene is predicted to pack in a similar fashion, likely forming layered structures stabilized by π-π stacking and potentially weak C-H···Cl or Cl···Cl halogen interactions between adjacent molecules.

The cis isomer is inherently non-planar due to steric hindrance between the phenyl rings. It is less stable and typically does not crystallize unless specifically stabilized, making its solid-state structural analysis less common. X-ray diffraction studies, when possible, are invaluable for visualizing the structural changes that occur during solid-state photoisomerization.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes within the this compound molecule. The IR spectrum provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The key characteristic vibrations for this compound can be assigned to different regions of the spectrum:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear as a series of sharp bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region. For a related compound, 4-(4-chlorophenyl)diazenyl)phenol, prominent peaks are observed at 1638, 1617, and 1589 cm⁻¹. actachemicamalaysia.com

N=N Stretching: The stretching vibration of the azo group is a key feature. In trans-azobenzene, which possesses a center of symmetry, the N=N stretch is IR-inactive but gives a strong signal in the Raman spectrum around 1440 cm⁻¹. In asymmetrically substituted derivatives like this compound, the symmetry is broken, and a weak to medium intensity band for the N=N stretch can be expected in the IR spectrum, typically in the 1400-1450 cm⁻¹ range. In some chloro-substituted azo compounds, this vibration has been assigned to peaks around 1589-1633 cm⁻¹. actachemicamalaysia.com

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. For chlorobenzene (B131634) itself, strong absorptions related to C-Cl vibrations are found in this range.

FTIR spectroscopy can also be used to monitor changes during isomerization, although the differences in the spectra of the trans and cis isomers are often subtle compared to the changes observed in UV-Vis or NMR spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Weak to Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium to Strong |

| N=N Stretch | -N=N- | ~1400 - 1450 (or ~1590) | Weak to Medium (in IR) |

| C-Cl Stretch | Ar-Cl | 800 - 600 | Strong |

Advanced Thermal Analysis Techniques (TG, DTG, DTA, DSC) for Phase Transitions

Advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal properties and phase behavior of this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram plots the heat flow into or out of a sample against temperature. For this compound, a sharp endothermic peak would be observed at its melting point, representing the energy required to transition from the solid to the liquid state. The temperature at which this peak appears provides an accurate determination of the melting point, while the area under the peak is proportional to the enthalpy of fusion. DSC can also be used to study the thermal cis-to-trans isomerization, which would appear as a broad exothermic peak as the metastable cis isomer releases energy upon relaxing to the stable trans form. elixirpublishers.com For example, a DSC thermogram of a sample enriched in the cis isomer would show this exothermic relaxation event upon heating, prior to melting. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of this compound. The TGA curve would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature is increased, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability. Derivative Thermogravimetry (DTG), the first derivative of the TGA curve, shows the rate of mass loss and helps to more clearly identify the temperatures of maximum decomposition rates. For chloro-substituted aromatic compounds, decomposition often involves the release of chlorinated organic fragments and hydrochloric acid. du.edu

Together, these techniques provide a comprehensive thermal profile of this compound, defining its operational temperature range and stability, which is critical for applications in materials science.

Advanced Materials Science Applications of P Chloroazobenzene Analogues

Photoresponsive Materials and Molecular Devices

Azobenzene (B91143) and its analogues are archetypal molecular switches, capable of reversible isomerization between their stable trans and metastable cis forms upon light irradiation. cdnsciencepub.comnih.gov This transformation induces significant changes in molecular geometry, dipole moment, and absorption spectrum, making them ideal components for photoresponsive materials and molecular devices. optica.orgacs.org The trans-to-cis isomerization is typically triggered by UV light, while the reverse process can be induced by visible light or heat. rsc.org

The introduction of a chlorine atom at the para-position, as in p-chloroazobenzene (B12218258), influences the electronic landscape of the molecule, which in turn affects its photoisomerization properties. Research into the photochemistry of substituted azobenzenes has shown that such modifications are crucial for tuning the material's response. For instance, studies on the photodecomposition and cyclization of azobenzenes in acidic environments have determined the quantum yield for 4-chloroazobenzene to be in the range of 0.005–0.006 under specific conditions, indicating the efficiency of the photochemical process. researchgate.net

The development of novel symmetric and asymmetric azobenzene compounds, often through diazotization or oxidative coupling reactions, allows for the fine-tuning of photochromic behavior. nih.govrsc.org These synthetic strategies enable the creation of molecules with tailored absorption wavelengths, isomer lifetimes, and quantum yields, which are critical parameters for their application in molecular-level devices. rsc.org While the E-isomer of p-ethoxy azobenzene can undergo UV-liquefaction and isomerization at room temperature, the crystalline E-isomer of this compound requires heating to its melting point before photo-charging can occur, highlighting the significant impact of the substituent on the material's solid-state photoswitching behavior. rsc.org

Table 1: Selected Photophysical Properties of Azobenzene Analogues This table presents a compilation of photophysical data for azobenzene and its derivatives from various research contexts to illustrate the range of properties.

| Compound/System | Property | Value/Observation | Reference |

|---|---|---|---|

| 4-Chloroazobenzene | Cyclization Quantum Yield (Φ) | 0.005 - 0.006 (in 14-20N H₂SO₄) | researchgate.net |

| Unsubstituted Azobenzene | Cyclization Quantum Yield (Φ) | 0.014 - 0.016 (in 14-18N H₂SO₄) | researchgate.net |

| This compound (E-isomer) | Photo-charging Condition | Requires melting before UV-mediated isomerization | rsc.org |

| Bis-azobenzene (3a) | Z-isomer in PSS (365 nm) | 26% | nih.gov |

| Mono-azobenzene (2a) | Z-isomer in PSS (365 nm) | 89% | nih.gov |

Thin Films and Nanostructures for Optical and Electronic Devices

The ability to form ordered thin films and nanostructures is critical for integrating molecular switches into optical and electronic devices. Azobenzene-containing polymers, including those with this compound moieties, are particularly suitable for these applications.

Matrix-Assisted Pulsed Laser Evaporation (MAPLE) is an advanced physical vapor deposition technique ideal for creating high-quality thin films of organic and polymeric materials. rsc.orgadhesion.kr Unlike more aggressive laser ablation methods, MAPLE is a gentler process that preserves the chemical structure and functionality of the deposited material. researchgate.netacs.org

The process involves dissolving the material of interest, such as a this compound-containing polymer, in a volatile solvent at a low concentration (typically <5 wt%). adhesion.kr This solution is then frozen to create a solid target. A pulsed laser beam irradiates the target, and the laser energy is primarily absorbed by the solvent matrix, which evaporates, carrying the solute molecules toward a substrate where they form a thin film. acs.org This mechanism minimizes photothermal damage to the delicate organic molecules. adhesion.kr MAPLE has been successfully used to deposit a wide range of polymers and organic compounds for applications in sensors, electronics, and photovoltaics, making it a highly prospective technique for fabricating thin films from this compound analogues. rsc.orgresearchgate.net

Once deposited, the structural and photophysical properties of the films determine their device performance. The arrangement of the chromophores, film uniformity, and surface roughness are key structural characteristics. rroij.comresearchgate.net Research on azo-polymers like poly(4-acryloyloxy-4'-chloroazobenzene) has utilized various characterization techniques. researchgate.net Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies confirm the chemical structure and successful polymerization, while Gel Permeation Chromatography (GPC) is used to determine molecular weight averages. researchgate.net

The photoisomerization behavior of azobenzene moieties can be significantly different in the solid state compared to in solution. rsc.org Intermolecular interactions and spatial constraints within a polymer matrix or a crystalline film can affect the kinetics and efficiency of the trans-cis switching. rsc.orgrsc.org Studies on azobenzene-containing polymer films show that the polarity of the azobenzene group influences properties like the level of photochemically induced birefringence. cdnsciencepub.com For instance, the presence of donor-acceptor groups can increase the saturation level of induced birefringence and improve its stability. cdnsciencepub.com The photophysical properties of thin films are typically investigated using UV-Vis spectroscopy to monitor the changes in the absorption bands corresponding to the trans and cis isomers upon irradiation. tandfonline.com

Table 2: Characterization of this compound-Containing Polymer Data based on the study of poly(4-acryloyloxy-4'-chloroazobenzene) and related azo-polymers.

| Polymer System | Characterization Method | Finding/Observation | Reference |

|---|---|---|---|

| poly(4-acryloyloxy-4'-chloroazobenzene) | IR Spectroscopy | C-H stretching vibrations observed at 2935-2862 cm⁻¹ | researchgate.net |

| poly(4-acryloyloxy-4'-chloroazobenzene) | IR Spectroscopy | C=O stretching vibration observed at 1752 cm⁻¹ | researchgate.net |

| poly(4-acyloyloxy-4'-methylazobenzene) | GPC | Number average molecular weight (Mn) of 3406 g/mol (conventional heating) | researchgate.net |

| pDR1M (Azo-polymer) | Optical Storage Analysis | Exhibits the highest saturation level of optically induced birefringence compared to pMAEA and pMEA | cdnsciencepub.com |

Liquid Crystalline Systems Incorporating Azobenzene Moieties

The integration of this compound analogues into liquid crystal (LC) systems creates materials whose phase behavior can be controlled by light. The rod-like shape of the trans-azobenzene unit makes it an effective mesogen, a molecule that can form liquid crystalline phases. tandfonline.comnih.gov

A homologous series of 4-alkoxy-4′-chloroazobenzenes has been synthesized and studied for its liquid crystalline properties. rsc.org By varying the length of the alkoxy chain (from butoxy to decyloxy), researchers have identified several liquid crystal phases, including nematic and smectic A phases. rsc.org The phase transition temperatures and enthalpies were determined using techniques like differential thermal analysis (DTA) and thermo-optics. rsc.org For example, the butoxy derivative exhibits a monotropic nematic phase, while longer chain derivatives like the heptyloxy compound show a smectic A phase. rsc.org The introduction of the terminal chlorine atom influences the intermolecular interactions and packing, leading to a distinct phase behavior compared to analogous Schiff base compounds. rsc.org

Table 3: Phase Transition Temperatures and Enthalpies for 4-Alkoxy-4′-chloroazobenzenes Data extracted from calorimetric and thermo-optic studies on the homologous series Cl-C₆H₄-N=N-C₆H₄-OR. (Cr = Crystal, N = Nematic, SmA = Smectic A, Iso = Isotropic Liquid). Monotropic transitions are indicated in parentheses.

| Alkyl Chain (R) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Reference |

|---|---|---|---|---|

| Butoxy (C₄H₉) | Cr → Iso | 90.5 | 27.9 | rsc.org |

| Iso → N | (74.0) | (1.1) | rsc.org | |

| Pentyloxy (C₅H₁₁) | Cr → Iso | 87.5 | 27.8 | rsc.org |

| Iso → N | (69.0) | (1.0) | rsc.org | |

| Hexyloxy (C₆H₁₃) | Cr → Iso | 86.0 | 31.0 | rsc.org |

| Heptyloxy (C₇H₁₅) | Cr → SmA | 80.5 | 27.2 | rsc.org |

| SmA → Iso | 91.5 | 2.1 | rsc.org | |

| Octyloxy (C₈H₁₇) | Cr → SmA | 85.5 | 32.6 | rsc.org |

| SmA → Iso | 96.0 | 2.7 | rsc.org |

Non-Linear Optical (NLO) Materials

Organic molecules with large second-order hyperpolarizabilities are essential for applications in electro-optic switching and frequency conversion. researchgate.net Azobenzene derivatives, particularly those with electron donor and acceptor groups (push-pull systems), are widely investigated for their NLO properties. nih.gov The introduction of a halogen atom like chlorine can influence these properties through its electron-withdrawing nature and its ability to participate in specific intermolecular interactions like halogen bonding. rsc.org

Studies on halogen-bond-forming azobenzenes have shown that the NLO response can be tuned. rsc.org Research comparing the molecular hyperpolarizability (β) of azobenzenes in different solvents revealed that interactions such as halogen or hydrogen bonding can affect the NLO properties. rsc.org While these specific interactions may not enhance the hyperpolarizability of the individual molecule, they can lead to superior chromophore ordering in solid-state materials, which is crucial for achieving a large macroscopic second-order NLO response (χ⁽²⁾). researchgate.netrsc.org For instance, poled films of guest-host systems, where NLO chromophores are dispersed in a polymer matrix like PMMA, can exhibit significant χ⁽²⁾ values, sometimes comparable to inorganic crystals like LiNbO₃. researchgate.net

Table 4: Second-Order NLO Properties of Azobenzene-Based Systems This table presents representative NLO data for various azobenzene systems to illustrate the range of achievable properties.

| Material/System | Property | Value | Wavelength | Reference |

|---|---|---|---|---|

| Iodo-azobenzene derivative in supramolecular polymer | Macroscopic NLO response | Higher response when using a halogen-bond-accepting polymer | Not specified | rsc.org |

| Azulene-based azobenzene in PMMA (15% wt) | χ(2)ZZZ | 37.5 pm/V | 1064.2 nm | researchgate.net |

| DR1 in a molecular glass | Second-order susceptibility | 30 pm/V | 1064 nm | optica.org |

| LiNbO₃ (Reference Material) | χ(2)ZZZ | 25.2 pm/V | 1064.2 nm | researchgate.net |

Photoswitchable Adhesives

A compelling application of azobenzene-containing polymers is in the development of photoswitchable adhesives. researchgate.net The operating principle relies on a photoinduced solid-to-liquid transition. The trans form of the azopolymer is typically solid or glassy at room temperature, providing strong adhesion. Upon irradiation with UV light, the trans-to-cis isomerization disrupts the ordered packing of the polymer chains, lowering the glass transition temperature and causing the material to liquefy. researchgate.net In this liquid state, the adhesive strength is significantly reduced, allowing for easy debonding on demand. adhesion.kr The process is reversible; exposure to visible light or heat reverts the molecules to the trans state, solidifying the polymer and restoring adhesion.

Research has demonstrated rapid and repeatable switching of adhesion force in pressure-sensitive adhesives (PSAs) containing azobenzene moieties. adhesion.kracs.org In one study, an acrylic polymer mixed with an azobenzene-containing monomer exhibited a tack force that could be switched from a high of 200 kPa to a low of 4 kPa within 15-30 seconds of light exposure. adhesion.kracs.org This switching was repeatable for at least 30 cycles without degradation. adhesion.kr While these studies often use azobenzene derivatives with other substituents (like tolyl or alkoxy groups), the underlying principle is directly applicable to systems incorporating this compound, where the halogen substituent would modulate the transition temperatures and intermolecular forces that govern the adhesive strength.

Table 5: Performance of Azobenzene-Based Photoswitchable Adhesives Data from studies on acrylic and hydrogel-based azobenzene adhesives.

| Adhesive System | State | Adhesion Strength (Probe Tack) | Switching Time | Reference |

|---|---|---|---|---|

| Acrylic PSA with Azo-Monomer | Adhesion ON (UV light) | ~200 kPa | 15 s | adhesion.kracs.org |

| Adhesion OFF (Visible light) | ~4 kPa | 15 s | adhesion.kracs.org | |

| ABOMe ionic hydrogel | Adhesion ON (Skin) | 360.7 ± 10.1 kPa | Not applicable | |

| Azopolymer P1 (poly(6-(4-(p-tolyldiazenyl)phenoxy)hexyl acrylate)) | Adhesion Mechanism | Photoinduced solid-to-liquid transition | Not specified |

Supramolecular Chemistry and Intermolecular Interactions of P Chloroazobenzene

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule. This molecular recognition is driven by non-covalent interactions. While specific studies focusing exclusively on p-chloroazobenzene (B12218258) as a guest are limited, the behavior of similar azobenzene (B91143) derivatives provides a strong indication of its potential in this area.

Cyclodextrins (CDs) are common hosts for azobenzene derivatives. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar molecules like azobenzene in aqueous solutions. nih.govnih.gov The inclusion of an azobenzene derivative within a cyclodextrin (B1172386) cavity is a dynamic process, influenced by the size and shape of both the host and the guest. For instance, a fluoro-substituted azobenzene derivative has been shown to form stable 1:1 complexes with β-cyclodextrin. rsc.org Interestingly, the binding affinity can differ between the trans and cis isomers of the azobenzene guest. In some cases, the trans isomer binds more strongly, while for other derivatives, the cis isomer fits more tightly within the host cavity. rsc.org This selective binding is crucial for the development of photoresponsive host-guest systems.

The binding of this compound to a host like β-cyclodextrin would be driven by hydrophobic interactions between the aromatic rings of the guest and the inner cavity of the host. The chlorine substituent may also play a role in the stability and geometry of the inclusion complex. The photoisomerization of this compound can be used to control the association and dissociation of the host-guest complex, as the change in shape from the linear trans isomer to the bent cis isomer can alter the stability of the complex. rsc.org

Pillararenes, another class of macrocyclic hosts, have also been utilized to form complexes with azobenzene derivatives. These hosts can form stimuli-responsive compound vesicles based on the host-guest interaction with amphiphilic azobenzene-containing block copolymers. nih.gov This demonstrates the versatility of azobenzene derivatives, and by extension this compound, in forming a variety of supramolecular structures with different hosts.

Self-Assembly and Self-Organization of Azobenzene Systems

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly. For azobenzene derivatives like this compound, this process is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding (if applicable), and van der Waals forces. mdpi.com

The self-assembly of azobenzene-containing molecules can lead to the formation of various nano- and microstructures, such as nanofibers, nanoribbons, and vesicles. mdpi.comrsc.org For example, a class of coil-rod-coil molecules with an azobenzene core has been shown to self-assemble into nanofiber networks in organic solvents, forming robust organogels. mdpi.com The driving forces behind this assembly were identified as a combination of π-π stacking between the azobenzene cores, intermolecular hydrogen bonding, and van der Waals interactions. mdpi.com

In the case of this compound, the chlorine atom can influence the self-assembly process. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, could play a role in directing the assembly of molecules. Furthermore, the electronic properties of the chlorine atom can modulate the π-π stacking interactions between the aromatic rings.

The photoisomerization of the azobenzene unit provides a powerful tool to control the self-assembly process. The change in molecular shape upon irradiation with light can trigger the formation or disruption of self-assembled structures. nih.gov For instance, hydrogels formed by the self-assembly of azobenzene-containing peptides can undergo a gel-to-sol transition upon UV irradiation, which converts the trans isomer to the cis isomer, thereby disrupting the ordered fibrous network. nih.gov This photo-responsiveness is a key feature in the design of "smart" materials based on azobenzene derivatives.

Supramolecular Control of Photoisomerization in Aqueous and Nanoparticulate Environments

The photoisomerization of azobenzene and its derivatives can be significantly influenced by the surrounding environment. Supramolecular systems, such as cyclodextrin cavities, micelles, and nanoparticle surfaces, can provide a confined space that alters the photochemical properties of the encapsulated or adsorbed azobenzene molecule. nih.gov

In aqueous environments, the hydrophobic nature of azobenzene derivatives often leads to aggregation, which can affect their photoisomerization behavior. The formation of host-guest complexes with cyclodextrins can enhance the solubility of azobenzene derivatives in water and also modulate their photoisomerization. The confined environment of the cyclodextrin cavity can affect the quantum yields of the trans-to-cis and cis-to-trans isomerization processes. The relative stability of the two isomers can also be altered within the host cavity. rsc.org

Micelles, which are aggregates of surfactant molecules in solution, can also serve as hosts for azobenzene derivatives. The incorporation of an azobenzene dye into a cationic surfactant solution has been shown to induce a transition from spherical micelles to wormlike micelles and vesicles. researchgate.net The photoisomerization of the azobenzene unit within the micellar environment can be used to control the morphology of these self-assembled structures.

The surface of nanoparticles provides another platform for controlling the photoisomerization of azobenzene derivatives. Gold nanoparticles functionalized with azobenzene-containing ligands have been studied for their photoresponsive properties. The close proximity of the azobenzene units on the nanoparticle surface can lead to intermolecular interactions that affect their photoisomerization. The plasmonic properties of the gold nanoparticles can also influence the photochemical behavior of the adsorbed azobenzene molecules.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Van der Waals Forces)

The supramolecular chemistry of this compound is fundamentally governed by a variety of non-covalent interactions. These weak forces are responsible for the formation of stable, organized structures in the solid state and in solution.

Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donor groups, derivatives of azobenzene that contain, for example, hydroxyl or amide groups can participate in strong hydrogen bonding. mdpi.com These interactions can play a crucial role in directing the self-assembly of molecules into well-defined architectures. mdpi.com In the context of this compound, while it cannot act as a hydrogen bond donor, the nitrogen atoms of the azo group can act as weak hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic rings of this compound are electron-rich π-systems that can interact with each other through π-π stacking. This interaction is a significant driving force for the self-assembly of azobenzene derivatives. mdpi.com The presence of the chlorine atom, an electron-withdrawing group, can influence the strength and geometry of these π-π stacking interactions. Computational studies on chlorobenzene (B131634) clusters have shown that π-stacked structures are a significant component of the dimer population.

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. This interaction can provide an additional level of control over the supramolecular architecture.

Environmental Transformation and Degradation Pathways of Chloroazobenzenes

Photodegradation in Environmental Contexts

Photodegradation is a key abiotic process that influences the persistence of chloroazobenzenes in the environment. This process involves the absorption of light energy, which can lead to the transformation of the parent compound into various degradation products. While specific data on the photodegradation of p-chloroazobenzene (B12218258) in environmental contexts is limited, studies on related chloroaromatic compounds provide insights into the potential pathways.

The photodegradation of chloroaromatic compounds in aqueous solutions and on surfaces is often initiated by UV radiation from sunlight. For instance, the photolysis of chlorobenzene (B131634) in the gas phase has been shown to produce byproducts such as hydrochloric acid, acetic acid, formic acid, phenol (B47542), and chlorophenol. researchgate.net In aqueous systems, the photodegradation of the herbicide clomazone (B1669216), a chlorinated compound, proceeds through pathways including dehalogenation and the substitution of the chlorine atom with a hydroxyl group. arizona.edu The rate of photodegradation can be influenced by various environmental factors, including the presence of photosensitizers like humic acids in natural waters. arizona.edu

The photochemical degradation of many organic pollutants in water follows first-order kinetics, with half-lives varying significantly depending on the compound and environmental conditions. arizona.edu For example, the photodegradation of clomazone under UV light has a half-life of 51–59 minutes, whereas under natural sunlight, the half-life extends to 87–136 days. arizona.edu

It is important to note that the azobenzene (B91143) structure itself is photoactive and can undergo reversible trans-cis isomerization upon exposure to light. nih.gov However, under environmental conditions, irreversible degradation pathways are more relevant to the compound's ultimate fate. The combined effects of UV irradiation and other oxidants, such as ozone, can lead to more efficient degradation of chlorinated organic compounds. nih.gov

| Compound | Photodegradation Products | Environmental Conditions | Reference |

| Chlorobenzene (gaseous) | Hydrochloric acid, acetic acid, formic acid, phenol, chlorophenol | UV irradiation | researchgate.net |

| Clomazone (aqueous) | 2-chlorobenzamide, N-hydroxy-(2-benzyl)-2-methylpropan-amide, and others | UV light and natural sunlight | arizona.edu |

Microbial Degradation Mechanisms

Microbial degradation is a critical pathway for the breakdown of chloroazobenzenes in soil and aquatic environments. A variety of microorganisms have demonstrated the ability to metabolize chlorinated aromatic compounds, often utilizing them as a source of carbon and energy.

Both individual microbial strains and complex microbial consortia play a role in the degradation of chloroaromatics. Bacteria from the genera Pseudomonas and Burkholderia are frequently implicated in the aerobic degradation of chlorobenzenes. arizona.edunih.gov For instance, Pseudomonas putida GJ31 can grow on both toluene (B28343) and chlorobenzene. nih.gov

Microbial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. researchgate.netfrontiersin.orgnih.gov This is attributed to synergistic interactions where different members of the consortium carry out different steps in the degradation pathway. researchgate.netfrontiersin.org For example, a mixed fungal-bacterial consortium of Trichoderma viride and Ralstonia pickettii L2 showed a higher degradation rate for monochlorobenzene than the individual strains. researchgate.net Similarly, a consortium of bacteria isolated from contaminated groundwater was able to mineralize about 54% of chlorobenzene within seven days. nih.gov The use of microbial consortia is a promising approach for the bioremediation of complex organic pollutants. frontiersin.orgnih.govnih.gov

| Microorganism/Consortium | Target Compound | Key Findings | Reference |

| Pseudomonas putida GJ31 | Chlorobenzene, Toluene | Capable of growth on both compounds via the meta-cleavage pathway. | nih.gov |

| Trichoderma viride & Ralstonia pickettii L2 | Monochlorobenzene | Enhanced degradation rate in co-culture compared to individual strains. | researchgate.net |

| Groundwater bacterial consortium | Chlorobenzene | Mineralized 54% of the compound in 7 days. | nih.gov |

| Burkholderia, Pseudomonas spp. | Chlorobenzenes | Capable of aerobic degradation, using them as a carbon and energy source. | arizona.edunih.gov |

The microbial degradation of chloroaromatic compounds proceeds through specific biochemical pathways. Under aerobic conditions, the initial attack often involves the action of dioxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the formation of chlorocatechols. arizona.edunih.gov These intermediates are then further processed through either the ortho- or meta-cleavage pathways, ultimately leading to the tricarboxylic acid (TCA) cycle and complete mineralization to carbon dioxide and chloride ions. nih.govnih.govresearchgate.net

The choice of pathway can depend on the specific microorganism and the structure of the chloroaromatic compound. For example, Pseudomonas putida GJ31 utilizes the meta-cleavage pathway for chlorobenzene degradation, which is notable because the intermediate acylchloride can inactivate the cleavage enzyme in many other bacteria. nih.gov In contrast, some bacteria degrade chlorobenzene via a modified ortho-cleavage pathway. nih.gov

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated benzenes is reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen atoms. arizona.edunih.gov This process is carried out by halorespiring bacteria, such as those from the genus Dehalococcoides. arizona.edunih.gov

Fate of Chloroazobenzenes in Soil and Aquatic Systems